Stearyl beta-D-glucopyranoside
Description
Properties
CAS No. |
76739-16-7 |
|---|---|
Molecular Formula |
C24H48O6 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1 |
InChI Key |
UFSKIYBOKFBSOA-GNADVCDUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Stearyl Beta D Glucopyranoside and Analogues
Chemical Synthesis Approaches
Chemical synthesis remains the predominant route for obtaining stearyl beta-D-glucopyranoside, offering versatility and scalability. These approaches generally involve the coupling of a suitably protected glucose derivative (the glycosyl donor) with stearyl alcohol (the glycosyl acceptor). The choice of synthetic strategy is dictated by the desired stereochemical outcome—specifically the formation of the β-anomer—and the need to manage the multiple hydroxyl groups on the carbohydrate core.
Achieving high stereoselectivity is arguably the most critical aspect of glycoside synthesis. For this compound, the objective is the exclusive or near-exclusive formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-configuration in the gluco-series. This is typically accomplished through neighboring group participation by a protecting group at the C-2 position of the glucose donor.
The Koenigs-Knorr reaction, first reported over a century ago, is a cornerstone of carbohydrate chemistry and one of the most reliable methods for synthesizing 1,2-trans-glycosides. wikipedia.orgresearchgate.net In its classic form, the reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.orgresearchgate.net
The key to the high β-selectivity of the Koenigs-Knorr method lies in the use of an acyl-type protecting group (e.g., acetyl or benzoyl) at the C-2 position of the glycosyl donor. This group provides "anchimeric assistance," where it participates in the reaction to form a cyclic acyloxonium ion intermediate after the halide is abstracted by the promoter. The subsequent nucleophilic attack by the alcohol (stearyl alcohol in this case) occurs from the side opposite to the bulky ring structure, leading to an SN2-type inversion at the anomeric center and the exclusive formation of the β-glycoside. wikipedia.org
Over the years, numerous modifications have been introduced to improve the original protocol. These include the use of different promoters and solvent systems to enhance yield and facilitate purification. researchgate.net Cadmium carbonate has been shown to be a useful promoter for the synthesis of β-D-glycopyranosides derived from secondary cyclic alcohols, achieving yields of 50-60%. nih.govnih.gov While effective, a significant drawback of the traditional Koenigs-Knorr reaction is the requirement for stoichiometric amounts of often toxic and expensive heavy metal promoters like silver or mercury salts, which can also pose separation challenges. researchgate.netd-nb.info This has led to the development of more cost-effective and less toxic promoter systems, such as those based on lithium carbonate, which can be more easily separated from the reaction mixture while providing good yields. researchgate.net
| Promoter | Glycosyl Donor | Glycosyl Acceptor | Selectivity | Key Feature | Reference(s) |
| Silver Carbonate | Acetobromoglucose | Alcohols | High β-selectivity | The original method utilizing a heavy metal salt. | wikipedia.org |
| Cadmium Carbonate | Acetobromoglucose | Cyclic Alcohols | High β-selectivity | Effective promoter for secondary alcohols, yields 50-60%. | nih.govnih.gov |
| Lithium Carbonate | Tetra-O-acetylbromo-β-D-glucopyranoside | Fatty Alcohols | Good β-selectivity | A less toxic and more cost-effective promoter. | researchgate.net |
| Mercury(II) Salts | Glycosyl Halides | Alcohols | High β-selectivity | Known as the Helferich method; uses toxic mercury salts. | d-nb.info |
In response to the limitations of classical methods, the fields of organocatalysis and transition metal catalysis have provided powerful new tools for glycosylation. These approaches often proceed under milder conditions, require only catalytic amounts of the activator, and can offer novel reactivity and selectivity profiles. acs.org
Organocatalytic Glycosylation: Small organic molecules can be used to catalyze the formation of glycosidic bonds. For instance, electron-deficient pyridinium (B92312) salts have been reported as effective organocatalysts for glycosylation. nih.gov These catalysts can activate glycosyl donors, facilitating their reaction with alcohol acceptors. Another prominent class of organocatalysts are thiourea (B124793) derivatives. Schreiner's thiourea, for example, can activate substrates through a network of hydrogen bonds, promoting stereoselective glycosylation. thieme-connect.deresearchgate.net These methods are attractive due to their metal-free nature and the ability to fine-tune the catalyst structure to control selectivity. thieme-connect.defrontiersin.org
Metal-Catalyzed Glycosylation: A variety of transition metals, including gold, nickel, and palladium, have been harnessed to catalyze glycosylation reactions. acs.orgnih.gov Gold(I) complexes, for instance, can activate thioglucoside donors for stereocontrolled glycosylation. beilstein-journals.org Cationic nickel(II) catalysts have been shown to provide α-glycosides with high yield and excellent anomeric selectivity from various acceptors. acs.orgnih.gov These catalytic systems offer the advantage of high turnover numbers and the potential to achieve stereochemical outcomes that are not reliant solely on neighboring group participation. acs.org
| Catalyst Type | Example Catalyst | Donor Type | Key Advantage | Reference(s) |
| Organocatalyst | Electron-deficient pyridinium salts | Glycals | Metal-free, mild conditions, high yields. | nih.gov |
| Organocatalyst | Schreiner's thiourea | O-Glycosyl trichloroacetimidates | Promotes SN2-type glycosidation via H-bonding. | thieme-connect.deresearchgate.net |
| Metal Catalyst | Gold(I) complexes | Thioglucosides | Enables stereocontrolled synthesis. | beilstein-journals.org |
| Metal Catalyst | Cationic Nickel(II) | O-acetyl-bromo-D-glucose | High yield and excellent anomeric selectivity. | acs.orgnih.gov |
| Metal Catalyst | Palladium complexes | Glycals | Used for forming β-O-aryl glycosides. | nih.gov |
The multiple hydroxyl groups on a carbohydrate scaffold possess similar reactivity, making regioselective synthesis a significant challenge. academie-sciences.fr Protecting group strategies are therefore essential for masking all but the desired reactive site. nih.govuniversiteitleiden.nl The choice of protecting groups is critical, as they not only prevent unwanted side reactions but also profoundly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. academie-sciences.fruniversiteitleiden.nl
For the synthesis of this compound, a typical strategy involves using a glucose derivative where all hydroxyl groups, except the anomeric one, are protected. As mentioned, an acyl group at C-2 is crucial for ensuring β-selectivity. The other positions (C-3, C-4, C-6) are often protected with groups like benzyl (B1604629) ethers, which are considered "non-participating" and can be removed under different conditions than the acyl groups (e.g., hydrogenolysis for benzyl groups vs. basic hydrolysis for esters). nih.gov
Modern strategies focus on the development of one-pot regioselective protection protocols to improve efficiency. For example, copper(II) triflate has been used as a catalyst for one-pot procedures to generate differentially protected glucosides. universiteitleiden.nluniversiteitleiden.nl Furthermore, the strategic opening of cyclic protecting groups, such as acetals or orthoesters, provides a reliable method to selectively expose a single hydroxyl group for subsequent glycosylation or acylation. nih.gov
A frontier in synthetic organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net In carbohydrate chemistry, this approach has emerged as a powerful, atom-economical strategy for the synthesis of C-glycosides, where the sugar is linked to the aglycone via a C-C bond. nih.govrsc.org These methods, often catalyzed by transition metals like palladium, can create C-aryl glycosides by directly coupling a C-H bond on an aromatic ring with a glycosyl donor or vice-versa. researchgate.netnih.gov
While this compound is an O-glycoside, the principles of C-H functionalization represent a significant advancement in glycoside synthesis. nih.gov These techniques offer the potential for novel disconnections and more streamlined synthetic routes, avoiding the need for pre-functionalized starting materials. rsc.org Research in this area continues to expand, with efforts aimed at improving selectivity and applying these methods to the synthesis of O-glycosides, although this remains a more challenging endeavor. nih.govanr.fr
The stearyl group can be incorporated either directly through glycosylation with stearyl alcohol or via a subsequent acylation step. The latter is particularly relevant for producing analogues such as acylated steryl glucosides (ASGs), where a fatty acid is esterified to one of the hydroxyl groups of a pre-formed steryl glucoside. nih.gov
Regioselective acylation is key to synthesizing specific ASG isomers. The primary hydroxyl group at the C-6 position of the glucose moiety is the most nucleophilic and sterically accessible, making it the preferred site for acylation under controlled conditions. nih.govgoogle.com Chemical methods often employ an acyl chloride (e.g., stearoyl chloride) in a suitable solvent. researchgate.netresearchgate.net For example, a method using collidine as a solvent with an acyl chloride has been reported for the regioselective acylation of steryl glucosides at the C-6-OH position. researchgate.net Enzymatic approaches, often utilizing lipases like Candida antarctica lipase (B570770) B (Novozym® 435), also show high selectivity for the C-6 position and offer the advantage of proceeding under mild, solvent-free conditions. researchgate.netresearchgate.net These methods allow for the synthesis of compounds like 6'-O-stearoyl-β-D-glucopyranoside. researchgate.net
One-Pot Synthetic Protocols for Complex Glycosides
Several one-pot strategies have been developed that are applicable to the synthesis of alkyl glycosides. For instance, a nature-inspired, protecting-group-free method allows for the creation of 1,2-trans-glycosides. In this process, an unprotected monosaccharide like N-acetylglucosamine (GlcNAc) is first converted to an oxazoline (B21484) intermediate. This activated donor can then react with an alcohol, used as the solvent in a process similar to Fischer glycosylation, to produce the corresponding alkyl β-glycoside in good yield. rsc.org This approach has been successfully applied to alcohols such as benzyl alcohol and isopropanol. rsc.org
Another innovative one-pot approach combines enzymatic catalysts. The synthesis of alkyl β-glucosides can be achieved starting from inexpensive sucrose (B13894). tandfonline.com This method uses two phosphorylase enzymes: sucrose phosphorylase (SPase) and cellobiose (B7769950) phosphorylase (CPase). The SPase first converts sucrose into α-glucose-1-phosphate (α-G1P) and fructose. Subsequently, the CPase catalyzes the transfer of the glucosyl unit from α-G1P to an alkyl alcohol, selectively forming the β-glycosidic bond. tandfonline.com This chemo-enzymatic strategy has been demonstrated for various simple alcohols. tandfonline.com
More challenging one-pot syntheses can create complex, partially protected glycoside building blocks. A method involving orthoesterification, benzylation, and orthoester rearrangement allows for the synthesis of glycosyl acceptors from various monosaccharides, including D-glucose and D-galactose. nih.gov
Table 1: Examples of One-Pot Glycosylation Methods
| Method | Glycosyl Donor | Acceptor | Key Reagents/Catalysts | Key Feature | Reference |
|---|---|---|---|---|---|
| Protecting-Group-Free Oxazoline Method | Unprotected N-acetylglucosamine (GlcNAc) | Alcohols (e.g., benzyl alcohol, n-pentenol) | DMC/Et3N, Acid catalyst (e.g., CSA) | Forms 1,2-trans glycosides without protecting groups. | rsc.org |
| Dual Enzyme Synthesis | Sucrose | Alkyl Alcohols (e.g., Methanol, Ethanol) | Sucrose Phosphorylase (SPase), Cellobiose Phosphorylase (CPase) | Anomer-selective synthesis of β-glucosides from an inexpensive starting material. | tandfonline.com |
| Cascade Synthesis from Alginates | Oligoalginates | Fatty Alcohols (e.g., Butanol) | Acid catalyst | One-pot synthesis of alkyl uronate surfactants from biopolymers. | mdpi.com |
Challenges in Glycoside Chemical Synthesis
The chemical synthesis of glycosides is widely recognized as a formidable challenge in organic chemistry. numberanalytics.comrsc.org The structural complexity of carbohydrates, with their multiple hydroxyl groups and stereocenters, necessitates highly controlled reaction conditions to achieve the desired product. rsc.org
Stereocontrol and Anomeric Configuration Management
A primary challenge in glycoside synthesis is controlling the stereochemistry at the anomeric carbon (C-1). numberanalytics.comrsc.org The formation of a glycosidic bond typically proceeds through a resonance-stabilized oxocarbenium ion intermediate. scholaris.canih.gov This planar intermediate can be attacked by the nucleophile (the alcohol, in the case of stearyl glucoside) from either the top (α) or bottom (β) face, potentially leading to a mixture of anomers. scholaris.cascholaris.ca Achieving high stereoselectivity for the desired β-anomer in this compound is therefore a significant synthetic hurdle.
Several factors influence the stereochemical outcome:
Neighboring Group Participation: The most reliable method for obtaining 1,2-trans glycosides (like β-glucosides) is through neighboring group participation. nih.govresearchgate.net A protecting group at the C-2 position that can act as an intramolecular nucleophile, such as an acetyl or benzoyl group, can attack the anomeric center to form a cyclic intermediate. This intermediate shields the α-face, forcing the incoming alcohol to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product. acs.org
The Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. scholaris.ca This effect can favor the formation of the α-glycoside, making the synthesis of the β-anomer more challenging in the absence of a participating C-2 group. nih.govscholaris.ca
Remote Participation: Protecting groups at positions other than C-2 (e.g., C-4 or C-6) can also influence the stereoselectivity of a glycosylation reaction, a phenomenon known as long-range participation. researchgate.netjst.go.jp However, the effects are often less pronounced and predictable than direct C-2 neighboring group participation. researchgate.net
Regioselectivity with Polyfunctional Nucleophiles
Regioselectivity refers to the challenge of directing the glycosylation to a specific hydroxyl group when the acceptor molecule contains multiple possibilities. rsc.orgnih.gov While stearyl alcohol is a monofunctional nucleophile, the synthesis of more complex analogues where the acceptor is another sugar (a polyol) makes this a critical issue. nih.govnih.gov
The hydroxyl groups on a sugar ring exhibit different reactivities. For glucose, the general order of reactivity is 6-OH > 3-OH > 2-OH > 4-OH. rsc.org Without proper control, a glycosylation reaction can yield a mixture of products linked at different positions.
Strategies to control regioselectivity include:
Catalyst Control: Modern approaches aim to use small-molecule catalysts that can selectively activate a specific hydroxyl group on an unprotected or minimally protected acceptor. nih.govnih.gov This is achieved through non-covalent interactions between the catalyst and the sugar, mimicking the precise control seen in enzymes. nih.govnih.gov For example, precisely designed bis-thiourea catalysts have been shown to direct glycosylations to specific positions on unprotected monosaccharides. nih.gov
Protecting Group Chemistry and Deprotection Strategies
The use of protecting groups is fundamental to carbohydrate chemistry, serving to mask reactive hydroxyl groups and to direct the stereochemical and regiochemical outcome of reactions. rsc.orgscholaris.ca A vast array of protecting groups has been developed, each with its own characteristics.
Commonly used protecting groups include:
Acetyl (Ac) and Benzoyl (Bz) groups: These are ester-based groups, often used for their participating ability at the C-2 position to ensure 1,2-trans glycosylation. numberanalytics.com They are considered "disarming" because their electron-withdrawing nature reduces the reactivity of the glycosyl donor. rsc.org
Benzyl (Bn) groups: These are ether-based groups that are considered "arming" because their electron-donating character increases the reactivity of the donor. rsc.org They are non-participating, which is a requirement for the synthesis of 1,2-cis glycosides. nih.gov
The selection of a protecting group strategy is crucial. Chemists can finely tune the reactivity of glycosyl donors by choosing between "arming" and "disarming" groups, enabling sequential glycosylations in one-pot syntheses. rsc.org
Despite their utility, the application and subsequent removal of protecting groups present their own challenges. The final "global deprotection" step, where all protecting groups are removed, can be problematic and may require harsh conditions that risk damaging the newly formed glycosidic bond or other parts of the molecule. rsc.org Developing mild and selective deprotection methods is therefore an important area of research. For instance, methods for the regioselective deacetylation of glycosides using hydrazine (B178648) hydrate (B1144303) tandfonline.com or the chemoselective removal of anomeric methyl ethers with trityl tetrafluoroborate (B81430) have been developed to address these issues. organic-chemistry.orgacs.org
Table 2: Common Protecting Groups in Glycoside Synthesis
| Protecting Group | Abbreviation | Type | Key Characteristics | Reference |
|---|---|---|---|---|
| Acetyl | Ac | Ester | Electron-withdrawing ("disarming"), C-2 participation for β-selectivity. | numberanalytics.comrsc.org |
| Benzoyl | Bz | Ester | Electron-withdrawing ("disarming"), C-2 participation, more stable than acetyl. | numberanalytics.comrsc.org |
| Benzyl | Bn | Ether | Electron-donating ("arming"), stable to a wide range of conditions. | numberanalytics.comrsc.org |
| Trichloroacetyl | TCA | Ester | Strongly electron-withdrawing ("disarming"). | rsc.org |
Enzymatic and Biotransformational Approaches
Enzymatic Glycosylation and Transglycosylation
Enzymatic synthesis provides a direct, single-step pathway to form specific glycosidic bonds. researchgate.net Glycoside hydrolases (GHs), such as glycosidases, are commonly employed for this purpose. mdpi.com These enzymes, which naturally cleave glycosidic linkages, can be used for synthesis by manipulating reaction conditions. d-nb.info The two primary strategies are thermodynamically controlled reverse hydrolysis and kinetically controlled transglycosylation. d-nb.inforesearchgate.net
Reverse hydrolysis involves shifting the reaction equilibrium toward synthesis by reacting a monosaccharide like D-glucose with an alcohol, where a low water concentration is crucial. d-nb.infonih.gov Transglycosylation, on the other hand, utilizes an activated glycosyl donor (e.g., aryl-glycosides, cellobiose) and an alcohol acceptor to create a new glycosidic bond. d-nb.infonih.gov
Glucosidase-Catalyzed Synthesis of Beta-D-Glucopyranosides
Beta-glucosidases (EC 3.2.1.21) are widely used for synthesizing alkyl β-D-glucosides due to their ability to form the desired β-anomeric linkage with high stereoselectivity. nih.govakjournals.com Almond β-glucosidase, for instance, has been successfully used to catalyze the glucosylation of various hydrophobic alcohols via reverse hydrolysis in organic media like acetonitrile (B52724). nih.gov This approach is entirely regio- and stereoselective. nih.gov
The synthesis of long-chain alkyl glucosides can be achieved through both reverse hydrolysis and transglycosylation. researchgate.net For example, an engineered β-glucosidase has been used to synthesize octyl and decyl β-D-glucopyranosides with high yields in non-aqueous systems. nih.gov Similarly, amyloglucosidase has been employed for the synthesis of n-alkyl glucosides with chain lengths up to C18 (stearyl), with reflux methods generally providing higher yields than shake flask methods. researchgate.net The use of immobilized enzymes is also common, as it enhances stability and allows for easier separation and reuse. akjournals.com
Table 1: Examples of Glucosidase-Catalyzed Synthesis of Alkyl Glucosides
| Enzyme Source | Glycosyl Donor | Alcohol Acceptor | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thai rosewood (displaying P. pastoris) | p-nitrophenyl β-D-glucopyranoside | Octanol | Octyl-β-D-glucopyranoside | 51.1% | nih.gov |
| Dalcochinase (engineered mutant) | Glucose | Octanol | Octyl β-D-glucopyranoside | 67 mol% | nih.gov |
| Almonds (immobilized) | Glucose | 3-methyl-2-buten-1-ol | 3-methyl-2-buten-1-yl β-d-glucopyranoside | 65% | researchgate.net |
Lipase-Catalyzed Esterification for Acyl Glucosides
While glucosidases are used to form the primary glycosidic bond, lipases are employed to synthesize acyl glucoside derivatives through esterification. This process involves attaching a fatty acid to a pre-formed alkyl glucoside. Lipase-catalyzed synthesis is attractive due to the mild reaction conditions and high selectivity, avoiding the need for chemical protection and deprotection steps. tandfonline.com
The B-lipase from Candida antarctica (often immobilized and known as Novozym 435) is particularly effective for this purpose, demonstrating high efficiency and regioselectivity in the synthesis of 6-O-monoesters of glucosides. tandfonline.comtandfonline.com The reaction is typically carried out in organic solvents, and various fatty acids can be used as acyl donors. nih.gov For example, the regioselective acylation of cholesteryl beta-D-glucoside at the C-6 position of the glucose has been achieved with high yields using lipases from Candida antarctica or Rhizomucor miehei with various fatty acids (C6 to C22). nih.gov
Table 2: Lipase-Catalyzed Synthesis of Acyl Glucosides
| Lipase (B570770) Source | Glucoside Substrate | Acyl Donor | Product | Yield | Reference |
|---|---|---|---|---|---|
| Candida antarctica | Cholesteryl β-D-glucoside | Palmitic acid | Cholesteryl (6'-O-palmitoyl)glucoside | 81% | nih.gov |
| Rhizomucor miehei | Cholesteryl β-D-glucoside | Methyl palmitate | Cholesteryl (6'-O-palmitoyl)glucoside | 97% | nih.gov |
| Candida antarctica | Ethyl D-glucopyranoside | Mixture of fatty acids | 6-O-acyl ethyl D-glucopyranoside | >90% | tandfonline.com |
Regioselectivity in Enzymatic Reactions
A significant advantage of enzymatic synthesis is its high regioselectivity. d-nb.info In glucosidase-catalyzed reactions, the enzyme specifically targets the anomeric carbon (C-1) of the glucose molecule to form the glycosidic bond with the alcohol's hydroxyl group, resulting in either an α- or β-configuration depending on the enzyme used. d-nb.info Retaining β-glucosidases are typically used to produce β-glucosides like stearyl beta-D-glucopyranoside. d-nb.infonih.gov
In lipase-catalyzed esterification of alkyl glucosides, the enzyme demonstrates remarkable regioselectivity for the primary hydroxyl group at the C-6 position of the glucose moiety. tandfonline.comnih.gov This is because the primary alcohol is more sterically accessible to the enzyme's active site than the secondary hydroxyl groups at positions C-2, C-3, and C-4. tandfonline.com This selectivity allows for the direct synthesis of 6-O-acyl alkyl glucosides in high yields without the formation of other positional isomers, a task that is challenging to achieve through conventional chemical methods. tandfonline.com
Microbial Biotransformation for Glycoside Derivatives
Whole-cell biotransformation using microorganisms like fungi and yeast presents a cost-effective and robust alternative to using isolated enzymes. nih.govnih.gov This approach leverages the microorganism's native enzymatic machinery to perform complex chemical conversions, eliminating the need for enzyme purification and cofactor regeneration. nih.gov Microbial systems can catalyze a wide range of reactions, including hydrolysis, oxidation, hydroxylation, and glycosylation on various substrates. nih.govasm.org
Fungi and Yeast-Mediated Biocatalysis
Filamentous fungi are a rich source of biocatalysts for modifying natural products, including glycosides. nih.govnih.gov Endophytic fungi, which live within plant tissues, are particularly noted for their diverse metabolic capabilities. nih.govresearchgate.net For example, strains of Penicillium, Aspergillus, and Beauveria have been shown to transform various glycoside compounds. nih.govnih.gov These transformations can involve adding hydroxyl groups to the aglycone or attaching additional sugar moieties. nih.govnih.gov For instance, the entomopathogenic fungus Beauveria bassiana is capable of performing hydroxylation and glycosylation reactions on flavonoid substrates. nih.gov
Yeasts are also widely used as whole-cell biocatalysts. nih.govsemanticscholar.org Saccharomyces cerevisiae (baker's yeast) is one of the most extensively studied and utilized yeasts for biotransformations. nih.gov Other yeasts, such as Pichia pastoris, have been engineered to display enzymes on their cell surface, creating efficient whole-cell biocatalysts for synthesizing products like octyl-β-D-glucopyranoside. nih.gov
Table 3: Examples of Fungi and Yeast-Mediated Biotransformation of Glycosides and Related Compounds
| Microbial Strain | Substrate | Transformation Type | Product(s) | Reference |
|---|---|---|---|---|
| Penicillium crustosum | Gentiopicroside (secoiridoid glucoside) | Hydrolysis, reduction, isomerization | Five metabolites, including three novel ones | asm.org |
| Beauveria bassiana | 4'-methylflavanone | Hydroxylation, O-methylglucosylation | 4'-hydroxymethylflavanone 4''-O-methyl-β-glucopyranoside | nih.gov |
| Pichia pastoris (displaying β-glucosidase) | p-nitrophenyl β-D-glucopyranoside | Transglycosylation | Octyl-β-D-glucopyranoside | nih.gov |
Substrate Specificity in Biotransformation Processes
The success of microbial biotransformation depends heavily on the substrate specificity of the enzymes involved. nih.govfrontiersin.org Some microbial enzymes exhibit broad substrate specificity, allowing them to act on a wide range of compounds. For example, glycoside hydrolases from certain fungi can hydrolyze various natural glycosides. nih.gov Similarly, β-glucosidases from filamentous fungi can often hydrolyze different aryl and alkyl β-glucosides. frontiersin.org
Conversely, some microbial enzyme systems are highly specific. Human gut bacteria, for example, show high specificity in the metabolism of different types of flavonoid C-glycosides. jmb.or.kr In the context of synthesizing long-chain alkyl glucosides like this compound, the substrate specificity for the alcohol acceptor is critical. The low water solubility of long-chain alcohols like stearyl alcohol poses a challenge for biotransformation in aqueous systems. d-nb.info This is often overcome by using two-phase aqueous/organic solvent systems or non-aqueous media, which can improve the solubility of the hydrophobic substrate while maintaining the catalytic activity of the microbial cells or their enzymes. d-nb.infonih.gov Studies have shown that while many glucosidases can accept a range of linear alcohols, the reaction efficiency can vary significantly with the chain length of the alcohol. researchgate.net
Optimization of Biotransformation Conditions
The enzymatic synthesis of stearyl β-D-glucopyranoside, a type of alkyl polyglucoside (APG), is a complex process influenced by numerous reaction parameters. d-nb.info Optimization of these conditions is crucial for maximizing product yield and ensuring the efficiency of the biotransformation. Key factors that are typically manipulated include the source and concentration of the enzyme, the nature and concentration of the substrates (both glycosyl donor and acceptor), water activity, pH, temperature, and the reaction medium. d-nb.infonih.gov
Influence of Enzyme Source and Concentration
The choice of enzyme, typically a glycosidase, is fundamental to the synthesis of alkyl glucosides. β-glucosidases are commonly employed due to their ability to catalyze the transfer of a glucose molecule to an alcohol, operating under mild conditions of near-neutral pH and ambient temperature with high enantio- and regio-specificity. d-nb.info Enzymes from various microbial and plant sources have been investigated for alkyl glucoside synthesis, including those from Aspergillus niger, Rhizopus mold, almond, and Pichia etchellsii. researchgate.netresearchgate.netmdpi.com
The concentration of the enzyme directly impacts the reaction rate and final yield. Research on the synthesis of cetyl and stearyl glucosides using amyloglucosidase from Rhizopus mold demonstrated a clear dependence on enzyme concentration. In one study, the yield of stearyl glucoside increased as the enzyme concentration was raised from 10% to 30% (w/w of D-glucose), after which the yield began to decrease.
This demonstrates that while a sufficient amount of enzyme is necessary to drive the reaction, excessively high concentrations may not lead to further improvements and can even be detrimental to the final yield, possibly due to mass transfer limitations or other complex kinetic effects. researchgate.net
Influence of Substrates
The enzymatic synthesis of stearyl β-D-glucopyranoside involves two key substrates: the glycosyl donor and the glycosyl acceptor (stearyl alcohol). The choice and concentration of the glycosyl donor are critical. While D-glucose is a common and direct donor, other disaccharides like cellobiose (B7769950) can also be used. nih.gov In some systems, an activated donor such as methyl-β-D-glucopyranoside is used in a transglucosylation reaction with a fatty alcohol like stearyl alcohol. nih.gov
The concentration of the glycosyl donor can significantly affect the balance between the desired synthesis (transglucosylation) and the competing hydrolysis reaction. For the synthesis of octyl glucoside using Pichia etchellsii cells, a methyl-β-D-glucopyranoside concentration of 100mM was found to be optimal, achieving a high transglucosylation/hydrolysis ratio of 2.79, which favors product formation. nih.gov
The nature of the alcohol acceptor also plays a role. Primary alcohols, such as stearyl alcohol, have been found to be the most effective acceptors for β-glucosidase from Fusarium oxysporum. nih.gov The long, 18-carbon chain of stearyl alcohol imparts significant hydrophobicity, which can present solubility challenges in aqueous reaction media, necessitating careful optimization of the solvent system.
Influence of Reaction Medium, Temperature, and pH
The reaction environment is a critical determinant of enzyme activity and reaction equilibrium.
Reaction Medium and Water Activity : Water is a necessary component in enzymatic reactions, but in glycoside synthesis, its presence can also promote the undesired hydrolysis of the glycosyl donor and the product. d-nb.info Therefore, controlling water activity (a_w) is a key strategy. The synthesis is often performed in non-aqueous organic solvents or in two-phase systems to shift the thermodynamic equilibrium toward synthesis. d-nb.infonih.gov For the synthesis of hexyl-β-galactoside, a reaction medium with 70% water content (corresponding to a water activity of 0.94) in acetone (B3395972) as a cosolvent resulted in the maximum yield. researchgate.net The use of deep eutectic solvents (DES) has also been explored as a green alternative to traditional organic solvents, as they can enhance sugar solubility while maintaining enzyme activity. researchgate.net
Temperature : Temperature affects enzyme stability and catalytic activity. For the enzymatic synthesis of D-glucose lauric ester using Aspergillus niger lipase, the optimal temperature was found to be 56°C, with yields dropping significantly at higher temperatures (e.g., 68°C) due to protein denaturation. mdpi.com Similarly, in the optimization of butyl glucoside synthesis, a temperature of 44.7°C was identified as optimal using response surface methodology. nih.gov
pH : The pH of the reaction medium must be maintained within the optimal range for the specific enzyme being used. Glycosidases typically operate best at near-neutral or slightly acidic pH. d-nb.info For instance, amyloglucosidase catalyzed synthesis of n-alkyl glucosides by reflux method showed optimal performance at pH 5.0. researchgate.net The synthesis of pyridoxine (B80251) glycosides using β-glucosidase from sweet almond was also optimal at pH 5.0. researchgate.net Maintaining the optimal pH is crucial for preserving the enzyme's structural integrity and the ionization state of its active site residues.
The table below summarizes research findings on the optimization of various parameters for the synthesis of different alkyl glucosides, providing insights applicable to stearyl β-D-glucopyranoside production.
Structural Analysis and Characterization Techniques
Spectroscopic Methodologies
Spectroscopic techniques are fundamental to the characterization of stearyl beta-D-glucopyranoside, offering insights into the molecule's atomic framework and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.
In solution-state NMR, the compound is dissolved in a suitable deuterated solvent, and spectra such as ¹H NMR and ¹³C NMR are acquired. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, specific chemical shifts in both proton and carbon spectra allow for the assignment of signals to the glucose moiety and the stearyl alkyl chain.
Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), provides information about the molecule's structure and dynamics in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and conformation in the crystal lattice. The signals in a ¹³C CP/MAS spectrum may not be multiplied or split if there is one molecule in the crystal's asymmetric unit nih.gov. Significant differences in chemical shifts between solid- and liquid-state spectra can occur, indicating the influence of intermolecular interactions, such as hydrogen bonding, in the solid state nih.gov.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are directly attached through a single bond columbia.edusdsu.edu. This allows for the direct assignment of a proton signal to its corresponding carbon atom. In an HSQC spectrum of this compound, cross-peaks would appear for each C-H bond in the glucose unit and the stearyl chain nih.gov.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings) columbia.eduyoutube.com. This technique is crucial for piecing together the molecular structure by identifying long-range connectivities columbia.edu. For instance, a key HMBC correlation would be observed between the anomeric proton (H-1') of the glucose unit and the carbon of the stearyl chain attached to the glycosidic oxygen, confirming the linkage between the sugar and the lipid tail.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) in HSQC (1-bond) | Key Correlated Carbons (¹³C) in HMBC (2-3 bonds) |
| H-1' (Anomeric) | C-1' | C-2', C-3', C-5', C-1 (Stearyl) |
| H-2' | C-2' | C-1', C-3' |
| H-3' | C-3' | C-2', C-4', C-5' |
| H-4' | C-4' | C-3', C-5', C-6' |
| H-5' | C-5' | C-1', C-3', C-4', C-6' |
| H-6'a, H-6'b | C-6' | C-4', C-5' |
| H-1a, H-1b (Stearyl) | C-1 | C-2, C-3, C-1' (Anomeric) |
| -CH₂- (Stearyl Chain) | Corresponding -CH₂- | Adjacent -CH₂- carbons |
| -CH₃ (Stearyl Terminal) | Terminal -CH₃ | C-16, C-17 (Stearyl) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis nih.gov.
Direct analysis of intact steryl glucosides by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility. Therefore, a derivatization step, such as acetylation, is typically employed to convert the hydroxyl groups of the glucose moiety into acetyl esters, making the molecule more volatile and suitable for GC analysis scispace.com. The mass spectra of these derivatized glucosides exhibit characteristic fragment ions from both the aglycone (stearyl) and the acetylated glucose parts scispace.com.
Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), allows for the analysis of the non-derivatized molecule. Electrospray ionization (ESI) is a suitable ionization mode for polar compounds like steryl glucosides nih.gov. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺) is selected and subjected to collision-induced dissociation (CID). This process generates a series of product ions that provide detailed structural information. A characteristic fragmentation for steryl glucosides is the cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the aglycone moiety nih.gov.
Table 2: Characteristic Mass Spectrometry Fragments for this compound
| Ion Type | Description | Expected m/z |
| [M+Na]⁺ | Sodium adduct of the intact molecule | 455.3 |
| [Aglycone+H]⁺ | Stearyl cation resulting from glycosidic bond cleavage | 269.3 |
| [Aglycone-H₂O+H]⁺ | Dehydrated stearyl cation | 251.3 |
| [Glucose+Na]⁺ | Sodiated glucose moiety | 203.1 |
Mass Spectrometry (MS)
Ultra-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Quadrupole/Time-of-Flight-Mass Spectrometry (UPLC-PDA-ESI-Q/TOF-MS/MS)
Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection and tandem mass spectrometry (UPLC-PDA-ESI-Q/TOF-MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. In the analysis of glycosidic compounds, the fragmentation pattern observed in the MS/MS spectrum is highly informative.
For this compound, the primary fragmentation pathway in positive ion mode would involve the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da), a characteristic fragmentation for glycosides semanticscholar.org. The resulting fragment ion would correspond to the protonated stearyl alcohol aglycone. The high-resolution capabilities of the Q/TOF analyzer allow for the precise mass determination of both the precursor and fragment ions, confirming the elemental composition.
Table 1: Predicted UPLC-PDA-ESI-Q/TOF-MS/MS Fragmentation Data for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 433.3527 | Protonated molecule |
| [M+Na]⁺ | 455.3346 | Sodiated adduct |
| [M-C₆H₁₀O₅+H]⁺ | 271.2995 | Loss of the glucose moiety |
Note: The predicted m/z values are based on the compound's molecular formula and the known fragmentation patterns of similar glycosides.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of a compound by providing a highly accurate mass measurement. This allows for the determination of the elemental formula. For this compound, the molecular formula is C₂₄H₄₈O₆.
The exact mass of a molecule is the sum of the most abundant isotopic masses of its constituent atoms. This value can be calculated and then compared to the experimentally determined mass from the HRMS instrument. The close agreement between the theoretical and measured mass confirms the compound's identity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₄₈O₆ | nih.govnih.gov |
| Molecular Weight | 432.64 g/mol | nih.gov |
| Exact Mass | 432.34508925 Da | nih.gov |
| Monoisotopic Mass | 432.34508925 Da | nih.gov |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH) groups of the glucose unit, the C-H bonds of the stearyl alkyl chain, and the C-O bonds of the ether linkage and the pyranose ring.
Key spectral regions of interest include the broad O-H stretching band, the sharp C-H stretching bands, and the complex fingerprint region containing C-O stretching and C-H bending vibrations. The presence of a band around 890 cm⁻¹ is indicative of the β-anomeric configuration of the glucopyranoside nih.gov.
Table 3: Expected FTIR Spectral Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl groups (glucose) |
| 2918 & 2850 | C-H stretching | CH₂ and CH₃ (stearyl chain) |
| ~1465 | C-H bending | CH₂ (stearyl chain) |
| ~1100-1000 | C-O stretching | C-O-C (glycosidic bond and pyranose ring) |
| ~890 | C-H deformation | β-anomeric linkage |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be characterized by strong signals from the C-C and C-H vibrations of the long alkyl chain. The vibrations of the glucopyranose ring also contribute to the spectrum. Analysis of steviol (B1681142) glycosides by Raman spectroscopy has shown characteristic bands for the glucose rings and aglycone core, which can be extrapolated to interpret the spectrum of stearyl glucoside nih.govresearchgate.net.
Table 4: Expected Raman Spectral Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2900-2800 | C-H stretching | CH₂ and CH₃ (stearyl chain) |
| ~1440 | C-H bending | CH₂ scissoring (stearyl chain) |
| ~1300 | C-H twisting/wagging | CH₂ (stearyl chain) |
| ~1120 & ~1060 | C-O & C-C stretching | Glucopyranose ring skeletal vibrations |
| ~898 | Ring vibration | Glucose unit nih.gov |
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental for the purification and analysis of alkyl glucosides like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound. Due to its non-polar stearyl chain and polar glucose head, reversed-phase chromatography is the most suitable approach.
A C18 (octadecylsilyl) stationary phase is commonly employed for the separation of such amphiphilic molecules. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure good resolution and peak shape. Detection can be achieved using a variety of detectors, including Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
Table 5: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| 0-20 min, 70-100% B | |
| 20-25 min, 100% B | |
| 25-30 min, 100-70% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of this compound, direct analysis is not feasible. The compound must first undergo derivatization to increase its volatility. A common approach involves the hydrolysis of the glycosidic bond to separate the stearyl alcohol from the glucose moiety. The resulting sterol can then be analyzed by GC with flame ionization detection (GC-FID) for quantification. nih.gov
Alternatively, the entire molecule can be derivatized. A typical procedure involves acetylation of the hydroxyl groups on the glucose ring to form a more volatile ester. These acetylated glucosides can then be characterized by GC-Mass Spectrometry (GC-MS). scispace.com This method not only allows for separation and quantification but also provides mass spectra that help confirm the molecular structure. For instance, the analysis of related acetylated β-D-glucopyranosides by GC-MS has been successfully used to resolve diastereomers and identify specific aglycones. scispace.com
The general steps for GC analysis of this compound are:
Derivatization: Silylation or acetylation of the polar hydroxyl groups to make the compound volatile. sigmaaldrich.com
Injection: Introduction of the derivatized sample into the gas chromatograph.
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a 5% diphenyl-95% dimethylpolysiloxane column), where separation occurs based on boiling point and interaction with the stationary phase. scispace.com
Detection: A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), identifies and quantifies the eluted components.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a fundamental purification technique in organic chemistry, widely used for isolating this compound from reaction mixtures and natural extracts. researchgate.netnih.gov As a polar stationary phase, silica gel effectively separates compounds based on their polarity. nacalaiusa.comfujifilm.com
In a typical application, a solution containing crude this compound is loaded onto the top of a column packed with silica gel. A solvent system (mobile phase), often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column. researchgate.net Less polar impurities will travel down the column more quickly, while the more polar this compound, with its multiple hydroxyl groups, will have stronger interactions with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase, the target compound can be washed off the column and collected in a purified form.
The effectiveness of the separation can be monitored by Thin Layer Chromatography (TLC), which uses the same principle of separation. nih.gov
| Parameter | Description |
| Stationary Phase | Silica Gel (typically 200-300 mesh) researchgate.net |
| Mobile Phase | A gradient of nonpolar to polar solvents (e.g., Petroleum Ether:Ethyl Acetate) researchgate.net |
| Principle | Adsorption chromatography; separation based on polarity differences. |
| Application | Purification of this compound from synthetic byproducts or natural extracts. |
Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their size, or more accurately, their hydrodynamic volume. While SEC is not typically used to determine the molecular weight of a small, well-defined molecule like this compound itself, it is invaluable for characterizing its aggregation behavior in solution.
Like other alkyl glucosides, this compound is an amphiphilic molecule that can self-assemble into micelles above a certain concentration (the critical micelle concentration, CMC). SEC can be used to determine the size and molecular weight distribution of these micelles. For example, high-performance size exclusion chromatography has been successfully used to estimate the micellar size of the related compound, octyl beta-D-glucopyranoside. researchgate.net The analysis showed that this detergent forms large micelles, and the technique was sensitive enough to monitor impurities. researchgate.net By applying SEC to this compound solutions, researchers can gain insights into its self-assembly properties, which are crucial for its applications as a surfactant.
Thermal and Crystallographic Analysis
Understanding the thermal and crystalline properties of this compound is essential for its handling, formulation, and application.
Differential Scanning Calorimetry (DSC) for Phase Behavior
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermotropic (temperature-dependent) phase behavior of lipids and amphiphiles like this compound. nih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions such as melting points and liquid crystalline phase transitions. nih.govscribd.com
For aqueous dispersions of alkyl glycosides, DSC can reveal complex phase behaviors. Studies on structurally similar glycolipids, such as di-tetradecyl-beta-D-galactosyl glycerols, demonstrate the type of information that can be obtained. Upon heating, these compounds exhibit multiple phase transitions, including a transition from a gel phase (Lβ) to a liquid-crystalline phase (Lα), and the formation of different crystalline (Lc) phases upon annealing. nih.gov DSC thermograms would provide the temperatures and enthalpy changes associated with these transitions for this compound, offering insight into the stability and structure of its bilayers or micelles at different temperatures.
Table of Expected Thermal Transitions for an Alkyl Glycoside in Aqueous Dispersion
| Transition | Description | Typical Temperature Range (°C) |
|---|---|---|
| Lc to Lβ/Lα | Transition from a crystalline phase to a gel or liquid-crystalline phase. | Varies |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials. mdpi.com When applied to this compound, XRD can provide detailed information on how the molecules pack in the solid state. Single-crystal XRD, if suitable crystals can be grown, can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. researchgate.net
More commonly for lipid-like molecules, powder XRD is used to analyze the lamellar and chain packing in different phases. Low-angle XRD can determine the lamellar repeat distance (d-spacing) of bilayer structures in hydrated samples, while wide-angle XRD provides information about the packing of the stearyl hydrocarbon chains (e.g., hexagonal or orthorhombic packing). nih.gov In conjunction with DSC, XRD is crucial for identifying different polymorphic forms and liquid crystalline phases (e.g., Lc, Lβ, Lα) and understanding how factors like temperature and hydration affect the supramolecular structure. nih.gov
Purity Control and Quantitative Analysis Methodologies
Ensuring the purity of this compound is critical for research and commercial applications. A combination of the aforementioned techniques is employed for comprehensive purity control and quantitative analysis.
Chromatographic Methods: As described, Gas Chromatography (GC) following derivatization is a primary method for quantitative analysis, often using an internal standard for accuracy. scispace.com High-Performance Liquid Chromatography (HPLC), particularly with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), can also be used to quantify the compound and its impurities. HPLC can also be used to confirm the absence of the α-anomer, a common impurity in the synthesis of β-glucosides. rsc.org
Size-Exclusion Chromatography (SEC): This technique is effective for detecting and monitoring oligomeric or polymeric impurities. researchgate.net
Spectroscopic and Other Methods: While not detailed in the preceding sections, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure and identifying impurities. Elemental analysis is used to confirm the empirical formula. rsc.org
A robust quality control protocol would involve using a primary quantitative method like GC or HPLC, supported by qualitative identification from techniques like MS and NMR, and characterization of physical properties using DSC and XRD to ensure batch-to-batch consistency.
Molecular Interactions and Biochemical Research
Interaction with Biological Membranes and Micelle Formation
Role of Glycolipids in Cell Membrane Structure and Signaling
Glycolipids are integral components of cell membranes, consisting of a lipid tail and a carbohydrate head group. longdom.org These molecules are crucial for various cellular functions, including maintaining the stability and fluidity of the cell membrane. study.com By forming hydrogen bonds with the surrounding water molecules, glycolipids contribute to the structural integrity of the membrane. study.com
The carbohydrate chains of glycolipids extend from the cell surface and act as markers for cell-cell recognition, a vital process in tissue formation, immune responses, and embryonic development. longdom.org They are also involved in cell signaling, where they can function as receptors or ligands to trigger various signaling pathways within the cell, influencing cell growth, differentiation, and survival. longdom.orgavantiresearch.com Furthermore, glycolipids facilitate cell adhesion by interacting with other molecules on the cell surface, which is essential for maintaining the structure of tissues and organs. longdom.org
Micellar Behavior and Aggregate Structure Characterization
Alkyl-β-D-glucopyranosides, such as stearyl beta-D-glucopyranoside, are nonionic surfactants that form aggregates in aqueous solutions. researchgate.net The formation and characteristics of these aggregates, particularly micelles, are influenced by factors like temperature and the presence of co-solvents. researchgate.net The concentration at which these molecules begin to form micelles is known as the critical micelle concentration (CMC). sigmaaldrich.com For n-Nonyl-β-d-glucopyranoside, an extended version of octyl glucoside, the CMC is 6.5 mM. mdpi.com
The structure of the aggregates can vary. For instance, n-alkyl-β-D-glucopyranosides can form spherical bilayer vesicles in water. researchgate.net The configuration at the anomeric center of the sugar headgroup plays a significant role in determining the type of aggregate formed; β-anomers tend to form aggregates of a size comparable to normal ionic micelles. researchgate.net The size of these micelles has been a subject of extensive study, with techniques like dynamic light scattering and ultracentrifugation being used for their characterization. nih.govresearchgate.net For octyl beta-D-glucopyranoside, aggregation numbers have been reported to range from 27 to 100, corresponding to micellar molecular weights of 8,000 to 29,000. nih.govresearchgate.net
| Compound | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (Mw) | Aggregation Number | Reference |
|---|---|---|---|---|
| n-Nonyl-β-d-glucopyranoside | 6.5 mM | ~90 kDa | Not Specified | mdpi.com |
| n-Octyl-β-D-glucopyranoside | Not Specified | 8,000 - 29,000 | 27 - 100 | nih.govresearchgate.net |
Detergent Applications in Membrane Protein Solubilization and Crystallization
Glucopyranoside detergents are utilized in biochemistry to solubilize membrane-bound proteins. nih.gov The process of solubilization involves extracting membrane proteins from their native lipid bilayer environment into an aqueous solution by using detergents. sigmaaldrich.com The detergent molecules form micelles that encapsulate the hydrophobic regions of the proteins, keeping them soluble. sigmaaldrich.comyoutube.com
The choice of detergent is critical, as different proteins may require specific types of non-ionic detergents for effective solubilization while preserving their function. researchgate.net Alkyl glucopyranosides are considered "mild" neutral detergents suitable for solubilizing proteins without disrupting protein-protein interactions. researchgate.net For example, n-Octyl-β-D-Glucopyranoside is commonly used for the isolation of membrane receptors. researchgate.net The solubilizing power of n-octyl-beta-D-thioglucopyranoside has been found to be equivalent to that of n-octyl-beta-D-glucopyranoside. nih.gov Successful solubilization yields stable protein-detergent complexes where the protein maintains its active conformation, which is a crucial step for subsequent crystallization and structural studies. sigmaaldrich.comyoutube.com
Lipid Monolayer and Vesicle Systems as Model Membranes
Lipid monolayers and vesicle systems serve as valuable models for studying the interactions of molecules with biological membranes. nih.govmdpi.com The interaction of nonionic detergents like octyl-beta-D-glucopyranoside (OG) with lipid bilayers has been investigated using techniques such as isothermal titration calorimetry and solid-state 2H-NMR spectroscopy. nih.govnih.gov
These studies reveal that the detergent partitions into the lipid membrane. nih.govnih.gov The insertion of OG into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) monolayer has been demonstrated, with the insertion area of OG being approximately 58 ± 10 Ų. nih.gov Interestingly, the addition of OG has minimal effect on the lipid headgroup region of the bilayer, even at concentrations approaching bilayer disruption. nih.govnih.gov However, it significantly increases the fluctuations of the fatty acyl chain segments in the interior of the bilayer. nih.govnih.gov This indicates that the perturbing effect of OG is primarily on the hydrophobic core of the membrane. nih.gov
Role in Enzyme Studies and Carbohydrate Metabolism
Substrate for Glycosidases and Cellulases
β-D-glucopyranosides serve as substrates for a class of enzymes known as β-glucosidases (EC 3.2.1.21). researchgate.netnih.gov These enzymes catalyze the hydrolysis of the β-glycosidic bond, releasing glucose. nih.gov This enzymatic activity is a key step in the breakdown of larger carbohydrates, including cellulose (B213188). nih.govopenstax.org The cellulase (B1617823) system, which is responsible for cellulose hydrolysis, is composed of endoglucanases, exoglucanases, and β-glucosidases. nih.gov
The substrate specificity of β-glucosidases can be broad. researchgate.net For research purposes, synthetic substrates are often used to assay enzyme activity. Common surrogate substrates include p-nitrophenyl β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), where the release of the aglycone can be detected photometrically or fluorometrically. researchgate.netmdpi.com For instance, a thermostable β-glucosidase from Thermofilum sp. ex4484_79 showed maximum specific activity against p-nitrophenyl β-D-glucopyranoside. nih.gov The enzymatic hydrolysis of steryl glucosides, which can be contaminants in biodiesel, has also been demonstrated, highlighting the practical applications of these enzymes. researchgate.net
| Enzyme | Source Organism | Substrate(s) | Key Finding | Reference |
|---|---|---|---|---|
| β-glucosidase | Thermofilum sp. ex4484_79 | p-nitrophenyl β-D-glucopyranoside, Cellobiose (B7769950) | Exhibited maximum activity at 90°C and pH 5.0. | nih.gov |
| β-glucosidase | Almonds | Functionalized primary alcohols and D-glucose | Used for the synthesis of naturally occurring β-d-glucopyranosides. | researchgate.net |
| β-glycosidase | Sulfolobus solfataricus | Steryl glucosides | Capable of hydrolyzing steryl glucosides in biodiesel. | researchgate.net |
Enzyme Inhibitor Screening Strategies
The search for new enzyme inhibitors is a critical area of pharmaceutical and biochemical research. Glycosides and their derivatives are often screened for their potential to inhibit glycosidase enzymes, which are involved in numerous biological processes. Various strategies are employed to identify and characterize such inhibitors from natural extracts or synthetic libraries.
One common and effective method is Thin-Layer Chromatography (TLC) bioautography . nih.govnih.gov This technique allows for the direct identification of inhibitory compounds within a complex mixture. The process involves separating the components of an extract on a TLC plate. The plate is then sprayed with a solution of the target enzyme, such as alpha- or beta-glucosidase, followed by a substrate that produces a colored product upon enzymatic cleavage. nih.gov Areas on the plate where an inhibitor is present will appear as clear or white spots against a colored background, indicating where the enzyme's activity has been blocked. nih.gov
For beta-glucosidase screening, a substrate like esculin (B1671248) can be used. The enzyme cleaves esculin into esculetin (B1671247) and glucose. The resulting esculetin reacts with a ferric chloride (FeCl3) solution to produce a distinct blackish-brown precipitate. nih.gov A compound with inhibitory activity will prevent this reaction, leaving a pale yellowish zone. nih.gov Another approach uses substrates like 2-naphthyl-β-D-glucopyranoside, which, when cleaved, reacts with a visualizing agent such as Fast Blue Salt to create a purple background, with inhibitors appearing as white spots. nih.gov
Agar (B569324) plate-based methods offer a rapid and convenient alternative for initial screening of multiple samples. nih.gov In this strategy, the enzyme and substrate are incorporated into an agar gel. Extracts to be tested are spotted onto the gel, and inhibitory activity is visualized by the formation of zones where the color-producing reaction has been prevented. nih.gov These screening methods are valuable for high-throughput analysis to quickly identify potential enzyme inhibitors like this compound for further investigation.
Table 1: Overview of Enzyme Inhibitor Screening Methods
| Screening Strategy | Principle | Substrate/Reagent Example | Positive Result | Reference |
|---|---|---|---|---|
| TLC Bioautography | Chromatographic separation followed by in-situ enzyme inhibition assay. | Esculin / Ferric Chloride (FeCl3) | Pale yellow spot on a blackish-brown background. | nih.gov |
| TLC Bioautography | Chromatographic separation followed by in-situ enzyme inhibition assay. | 2-naphthyl-β-D-glucopyranoside / Fast Blue Salt | White spot on a purple background. | nih.gov |
| Agar Plate Assay | Diffusion of sample into an enzyme-substrate containing agar medium. | Esculin / Ferric Chloride (FeCl3) | A clear or pale zone of inhibition around the sample spot. | nih.gov |
General Intermolecular Interactions
The physicochemical properties and biological activity of this compound are governed by non-covalent intermolecular forces. As an amphiphilic molecule, it engages in both hydrogen bonding and hydrophobic interactions. The glucose head is polar and capable of forming multiple hydrogen bonds, while the long, saturated 18-carbon stearyl chain is nonpolar and interacts primarily through hydrophobic forces. wikipedia.org This dual nature allows it to interact with a wide range of environments, from aqueous solutions to lipid-based structures like cell membranes. wikipedia.org
Hydrogen Bonding in Glycoside Systems
Hydrogen bonding is a critical interaction for glycosides, profoundly influencing their structure and function. The glucose unit of this compound has multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This allows for the formation of an extensive network of hydrogen bonds, both intramolecularly (within the same molecule) and intermolecularly (between different molecules). mdpi.com
These hydrogen bonding networks are fundamental to the structure of polysaccharides like cellulose, where they contribute to structural rigidity and the formation of crystalline fibers. mdpi.com In isolated molecules or aggregates, the hydrogen bonds involving the sugar headgroups play a crucial role in determining the orientation and spacing of the molecules. Theoretical studies on related compounds, such as methyl-β-D-glucopyranoside, have been used to model the structure and vibrational spectra that arise from these hydrogen bonding patterns. researchgate.net The strength and arrangement of these bonds are key to the stability of glycolipid aggregates and their interaction with water and other polar molecules.
Hydrophobic Interactions in Glycolipid Aggregates
The defining characteristic of amphiphilic molecules like this compound in an aqueous environment is their tendency to self-assemble. This process is driven by the hydrophobic effect, where the nonpolar stearyl chains are expelled from the water structure to minimize the disruption of the hydrogen-bonding network of water. wikipedia.org To achieve this, the hydrophobic tails cluster together, forming the core of aggregates such as micelles or bilayers, while the hydrophilic glucose heads remain exposed to the aqueous phase. wikipedia.org
The force that holds these aggregates together is the hydrophobic interaction between the stearyl chains. These interactions are primarily entropic in nature. Research on similar nonionic detergents, like octyl-beta-D-glucopyranoside, partitioning into lipid bilayers shows that the transfer from an aqueous phase to a hydrophobic lipid environment has thermodynamic signatures typical of hydrophobic binding. nih.gov These studies provide insight into how the long alkyl chain of this compound would insert into and interact with the nonpolar interior of a lipid membrane. The fluctuations and order of the fatty acyl chains within the membrane are significantly influenced by the presence of these inserted alkyl chains. nih.gov
Table 2: Illustrative Thermodynamic Data for Alkyl Glucoside Partitioning into a POPC Lipid Bilayer (Data based on studies of Octyl-beta-D-glucopyranoside as a model for hydrophobic interactions)
| Thermodynamic Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Partition Coefficient (K) | 120 ± 10 M⁻¹ | Measures the equilibrium distribution of the molecule between the aqueous and lipid phases. | nih.gov |
| Molar Binding Enthalpy (ΔH°) | 1.3 ± 0.15 kcal/mol | The heat released or absorbed upon transfer to the lipid phase; a near-zero value is common for hydrophobic processes. | nih.gov |
| Free Energy of Binding (ΔG°) | -5.2 kcal/mol | Indicates a spontaneous transfer from the aqueous phase into the lipid bilayer. | nih.gov |
| Molar Heat Capacity (ΔCp) | -75 cal K⁻¹ mol⁻¹ | A large negative heat capacity change is a hallmark of the hydrophobic effect. | nih.gov |
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations (MDS)
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For surfactants, MD simulations are particularly useful for exploring conformational changes and the dynamics of self-assembly into larger structures like micelles.
The flexibility of the glucopyranoside ring and the glycosidic bond connecting it to the stearyl tail allows the molecule to adopt various conformations. Theoretical studies on related molecules, such as phenyl β-D-glucopyranoside, have shown that the solvent plays a crucial role in determining conformational preferences. nih.gov For instance, the distribution of conformers can differ significantly between a solvent like DMSO and water, highlighting the influence of the environment on the molecule's relative stability. nih.gov All-atom MD simulations can track these conformational changes over time, providing a detailed picture of the molecule's dynamic behavior and stability in different environments. Studies on similar compounds have confirmed that the pyranose ring generally maintains a stable ⁴C₁ chair conformation. mdpi.comresearchgate.net
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like Stearyl beta-D-glucopyranoside self-assemble into aggregates called micelles. MD simulations have been effectively used to characterize the structural behavior of micelles formed by the shorter-chain analogue, n-Octyl-β-D-glucopyranoside (OG). nih.govresearchgate.net
| Property | Finding | Source |
|---|---|---|
| Micelle Shape | Non-spherical, prolate ellipsoid | nih.govresearchgate.net |
| Surface Characteristics | Rough and partially elongated | nih.govresearchgate.net |
| Headgroup Orientation | Hydroxyl groups point outwards, forming hydrogen bonds with water | nih.govresearchgate.net |
| Stability | Constant size and accessible surface area at equilibrium | nih.govresearchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the structural, thermodynamic, and electronic properties of molecules from first principles.
DFT calculations are employed to optimize molecular geometries and predict thermodynamic properties. For molecules in the glucopyranoside family, DFT has been used to calculate properties such as electronic energies, enthalpies, and Gibbs free energies. researchgate.net Studies on D-galactopyranose, a stereoisomer of glucose, utilized the B3LYP density functional to optimize 41 different conformations, calculating zero-point energy, enthalpy, and entropy for each. nih.gov Such calculations show that the orientation and interaction of the hydroxyl groups are the most significant factors contributing to the energy differences between conformers in a vacuum. nih.gov These computational approaches allow for the determination of the most stable structures and provide a detailed understanding of the thermodynamic landscape of the molecule. arxiv.orgmdpi.com
The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comnih.gov The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comnepjol.info Chemical hardness is a measure of resistance to charge transfer, while softness is its inverse and indicates a greater ease of electron transfer. irjweb.comnepjol.info
The molecular electrostatic potential (MEP) is another property derived from DFT calculations. It provides a visual map of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions.
| Property | Value | Significance | Source |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | 4.94 eV | Indicates high chemical stability | nepjol.info |
| Chemical Hardness (η) | 2.47 eV | Suggests stability and resistance to deformation | nepjol.info |
| Chemical Softness (S) | 0.41 eV⁻¹ | Indicates polarizability and ease of electron transfer | nepjol.info |
| Electronegativity (χ) | 3.97 eV | Measures the molecule's capacity to attract electrons | nepjol.info |
| Electrophilicity Index (ω) | 3.19 eV | Indicates a strong electrophilic (electron-accepting) nature | nepjol.info |
Note: The data in this table is for a different molecule and serves to illustrate the types of parameters derived from DFT calculations.
DFT calculations can be used to model reaction pathways and determine the transition state structures and activation energies involved. For compounds like this compound, this could involve studying mechanisms of hydrolysis (the breaking of the glycosidic bond) or other degradation pathways. For instance, ab initio molecular dynamics, a related method, has been used to investigate the degradation mechanisms of β-D-glucose in acidic solutions. nih.gov These simulations revealed that the rate-limiting step is the protonation of the hydroxyl groups on the sugar ring and that the structure of surrounding water molecules plays a significant role in the reaction pathways. nih.gov Such computational studies provide a molecular-level understanding of chemical reactions that is often inaccessible through experimental methods alone.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the potential interactions of this compound with biological targets.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous long-chain alkyl glucosides provides a strong basis for predicting its binding behavior. Studies on shorter-chain alkyl β-D-glucosides, such as octyl and decyl β-D-glucopyranosides, have shown that the length of the alkyl chain significantly influences the binding affinity to proteins. For instance, a comparative kinetic study on the interaction of a series of alkyl β-glucosides with human cytosolic β-glucosidase and placental lysosomal glucocerebrosidase demonstrated a greater increase in the free energy of binding with increasing alkyl chain length nih.govnih.gov. This suggests that the long stearyl chain of this compound would contribute significantly to hydrophobic interactions within the binding pockets of target proteins.
Molecular docking studies on derivatives of n-octyl β-D-glucopyranoside against various proteins have revealed moderate binding affinities. For example, docking against the SARS-CoV-2 main protease and two fungal proteins showed that the binding affinity could be influenced by the addition of ester groups nih.govunimas.my. These studies highlight the importance of both the glucopyranoside head and the alkyl tail in forming non-covalent interactions, including hydrogen bonds and hydrophobic contacts.
A computational study on glucosyl steviol (B1681142) glycosides interacting with human sweet and bitter taste receptors further underscores the role of hydrogen bonding in the interaction of glycosylated molecules with protein targets nih.gov. It is therefore anticipated that the glucopyranoside moiety of this compound would form multiple hydrogen bonds with amino acid residues in a binding site, while the stearyl chain engages in extensive hydrophobic interactions.
| Interaction Type | Molecular Moiety Involved | Potential Interacting Partners in a Protein Binding Site |
|---|---|---|
| Hydrogen Bonding | Hydroxyl groups of the β-D-glucopyranoside head | Polar amino acid residues (e.g., Asp, Glu, Ser, Thr, Gln, Asn) |
| Hydrophobic Interactions | Stearyl (C18) alkyl chain | Non-polar amino acid residues (e.g., Val, Leu, Ile, Phe, Trp) |
| Van der Waals Forces | Entire molecule | Complementary surfaces within the binding pocket |
Other Quantum Chemical Approximation Methods
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For alkyl glucosides, these methods can provide insights into their conformational stability and chemical reactivity.
A study on n-octyl β-D-glucopyranoside and its hexanoyl esters utilized DFT to optimize their molecular geometries. The results indicated that these molecules adopt a 4C1 conformation with C1 symmetry nih.govunimas.my. Such calculations are crucial for understanding the three-dimensional structure of this compound.
Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Δε) is a key aspect of quantum chemical studies, as it relates to the chemical reactivity and stability of a molecule. For the octyl glucoside derivatives, the addition of ester groups was found to decrease the HOMO-LUMO gap, suggesting an increase in chemical reactivity nih.govunimas.my. It is plausible that similar quantum chemical analyses of this compound would reveal a relatively large HOMO-LUMO gap, indicative of its high stability, a characteristic feature of many alkyl glycosides.
| Property | Predicted Characteristic | Implication |
|---|---|---|
| Conformation | Likely 4C1 chair conformation for the glucopyranose ring | Thermodynamically stable three-dimensional structure |
| HOMO-LUMO Gap (Δε) | Relatively large gap | High chemical stability and low reactivity |
Advanced Purification and Isolation Techniques
Chromatographic Purification Strategies
Chromatography stands as a cornerstone in the purification of Stearyl beta-D-glucopyranoside, effectively separating it from reaction byproducts, unreacted starting materials, and other impurities. Silica (B1680970) gel column chromatography is a widely adopted method due to its efficacy and scalability. The separation mechanism hinges on the differential adsorption of components onto the polar silica stationary phase, with elution being modulated by the polarity of the mobile phase.
A common strategy involves the use of a gradient elution system. Initially, a less polar solvent system is employed to wash away nonpolar impurities, followed by a gradual increase in polarity to elute the target compound. For long-chain alkyl glucosides like this compound, a typical mobile phase system consists of a mixture of a nonpolar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol. The precise ratio is optimized to achieve the best separation. For instance, a gradient of increasing ethyl acetate in hexane can be effective.
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for analytical purposes and smaller-scale preparative separations. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures), is well-suited for separating amphiphilic molecules. The long stearyl chain provides strong retention on the C18 column, allowing for excellent separation from more polar impurities.
Table 1: Illustrative Chromatographic Conditions for the Purification of Long-Chain Alkyl β-D-Glucosides
| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Acetonitrile (B52724):Water (gradient) |
| Detection | Thin Layer Chromatography (TLC) with staining | UV Detector (at a low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |
| Typical Application | Preparative scale purification | Analytical purity assessment and small-scale purification |
Precipitation Methods for Glycoside Purification
Precipitation, including recrystallization, is a cost-effective and scalable technique for purifying solid organic compounds like this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.
For alkyl glycosides, the choice of solvent is critical. Due to their amphiphilic nature, a single solvent may not always be effective. Often, a two-solvent system is employed. Common solvents for the recrystallization of long-chain alkyl glucosides include alcohols (e.g., ethanol, methanol), acetone (B3395972), and mixtures with water or nonpolar solvents like hexane. The process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor.
The efficiency of purification by precipitation can be influenced by factors such as the cooling rate, agitation, and the presence of seed crystals. A slow cooling process generally leads to the formation of larger, purer crystals.
Table 2: Common Solvent Systems for the Recrystallization of Alkyl Glycosides
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | The hydroxyl group of the alcohol can interact with the glucose moiety, while the alkyl part can solvate the stearyl chain. |
| Acetone/Water | Acetone can dissolve the compound, and the addition of water as an anti-solvent can induce precipitation. |
| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the glycoside, and the addition of hexane can decrease the solubility and promote crystallization. |
Enzyme-Assisted Extraction and Separation Protocols
Enzymatic methods offer a green and highly selective alternative for the synthesis and, subsequently, the purification of this compound. Lipases are commonly employed to catalyze the esterification or transesterification reaction between stearyl alcohol and glucose or a glucose donor. The high selectivity of enzymes often results in a cleaner reaction mixture, simplifying the downstream purification process.
Following an enzyme-catalyzed synthesis, the purification protocol typically involves separating the desired product from the enzyme, unreacted substrates, and any byproducts. The enzyme can often be removed by filtration or centrifugation, especially if it is immobilized. The remaining mixture can then be subjected to chromatographic or precipitation methods as described above.
Enzyme-assisted extraction can also be relevant when isolating this compound from a complex biological matrix, although it is more commonly synthesized. In such a hypothetical scenario, enzymes like cellulases or lipases could be used to break down the matrix and release the target compound. The subsequent separation would follow similar principles of chromatography and precipitation.
Table 3: Key Considerations in the Purification of Enzymatically Synthesized Stearyl β-D-glucopyranoside
| Step | Technique | Purpose |
| Enzyme Removal | Filtration, Centrifugation | To separate the biocatalyst from the reaction mixture. |
| Substrate Removal | Column Chromatography, Liquid-Liquid Extraction | To remove unreacted stearyl alcohol and glucose. |
| Product Isolation | Recrystallization, Flash Chromatography | To obtain the pure this compound. |
Rigorous Purity Assessment and Validation
Ensuring the high purity of this compound is paramount for its intended applications. A combination of analytical techniques is employed to validate the identity and quantify the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. A validated HPLC method can provide quantitative information on the main peak corresponding to this compound and detect the presence of any impurities. Due to the lack of a strong chromophore in the molecule, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often preferred over a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation and confirmation. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, characteristic signals for the anomeric proton of the glucose unit, the protons of the stearyl chain, and the protons of the glucose ring can be identified. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the presence of both the stearyl and glucopyranoside moieties.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques like Electrospray Ionization (ESI) are suitable for analyzing these types of molecules, often showing the molecular ion peak ([M+Na]⁺ or [M+H]⁺).
Table 4: Analytical Techniques for the Purity Validation of Stearyl β-D-glucopyranoside
| Technique | Information Obtained | Typical Observations |
| HPLC | Purity (%), Presence of Impurities | A single major peak with purity >95% |
| ¹H NMR | Structural Confirmation, Proton Environment | Characteristic signals for anomeric proton (~4.2-4.5 ppm), stearyl chain protons (~0.8-1.6 ppm), and glucose protons (~3.2-3.9 ppm) |
| ¹³C NMR | Structural Confirmation, Carbon Skeleton | Signals corresponding to the anomeric carbon (~103-105 ppm), carbons of the stearyl chain (~14-32 ppm), and carbons of the glucose ring (~61-77 ppm) |
| Mass Spectrometry | Molecular Weight, Elemental Composition | Molecular ion peak corresponding to the calculated mass of this compound |
Future Directions and Emerging Research Areas
Development of Sustainable and Economical Synthesis Methods
The industrial-scale production of alkyl polyglucosides, including stearyl glucoside, has historically relied on Fischer glycosidation. brillachem.com This method involves the acid-catalyzed reaction of a sugar, such as D-glucose, with a fatty alcohol. brillachem.com While economically viable for large-scale production, this process has drawbacks, including the need to remove water to drive the reaction equilibrium and the formation of undesirable polyglucoside byproducts. brillachem.com Current research focuses on creating more sustainable and economical alternatives.
Direct vs. Indirect Synthesis: Two primary pathways exist for Fischer glycosidation: direct synthesis and transglycosidation. researchgate.netgoogle.com
Direct Synthesis: This method involves the direct reaction of glucose with the long-chain fatty alcohol (e.g., stearyl alcohol). It is more atom-economical, with a theoretical atom economy of 95% for analogous compounds like lauryl glucoside, as water is the only byproduct. nih.gov This route can be performed continuously and requires slightly lower capital investment. brillachem.com
Transglycosidation: This is a two-step process where glucose is first reacted with a short-chain alcohol, like butanol, to form a butyl polyglucoside intermediate. This intermediate then reacts with the long-chain fatty alcohol to yield the desired product. brillachem.comgoogle.com This method has disadvantages, including the use of an additional alcohol and a lower space-time yield. google.com
| Synthesis Method | Key Features | Catalyst Examples | Advantages | Challenges |
|---|---|---|---|---|
| Direct Fischer Glycosidation | One-step reaction between glucose and fatty alcohol. | Sulfuric acid, p-toluenesulfonic acid | High atom economy (~95%), lower capital cost. brillachem.comnih.gov | Requires removal of water, potential for polyglucoside formation. brillachem.com |
| Transglycosidation | Two-step process via a short-chain alkyl glucoside intermediate. | Acid catalysts | Can be effective for certain feedstocks. | Lower atom economy (~79%), more complex process. google.comnih.gov |
| Heterogeneous Catalysis | Use of solid, recyclable acid catalysts. | (Under development) | Improved sustainability, easier catalyst separation. researchgate.net | Achieving high activity and stability. researchgate.net |
| Enzymatic Synthesis | Uses enzymes like β-glucosidase. | β-glucosidase | High selectivity, mild reaction conditions. researchgate.net | Economic competitiveness, enzyme stability. researchgate.net |
Advancements in Stereoselectivity Regulation and Reaction Mechanism Studies
The creation of a glycosidic bond results in a new stereogenic center at the anomeric carbon of the glucose unit. wikipedia.org For stearyl beta-D-glucopyranoside, the desired product is the beta (β) anomer. Traditional Fischer glycosidation under thermodynamic control often produces an alpha/beta (α/β) anomer ratio of approximately 2:1, making stereoselective synthesis a significant challenge. brillachem.com
Understanding the reaction mechanism is crucial for controlling this stereochemical outcome. Glycosylation reactions can proceed through a mechanistic spectrum that includes unimolecular nucleophilic substitution (Sɴ1) and bimolecular nucleophilic substitution (Sɴ2) pathways. researchgate.net
Sɴ1-like Mechanism: This pathway involves the formation of an intermediate oxocarbenium ion. The attack of the alcohol nucleophile can occur from either face, often leading to a mixture of anomers, with the α-glycoside often being the preferred product. The glycosylation of weaker nucleophiles tends to follow this pathway. researchgate.net
Sɴ2-like Mechanism: This pathway involves a direct backside attack by the nucleophile on the anomeric carbon, leading to an inversion of stereochemistry. This is favored by more reactive glycosyl acceptors, such as alcohols, and typically results in the formation of the β-anomer. researchgate.net
To selectively synthesize the β-anomer, methods often rely on protecting the hydroxyl groups of the glucose donor and using a specific leaving group at the anomeric position. The Koenigs-Knorr method, for example, uses a peracetylated glycosyl halide as the donor. researchgate.net A key strategy for ensuring β-selectivity is the use of a "participating group" at the C-2 position of the glucose donor (e.g., an acetyl group). wikipedia.org This group can form a cyclic intermediate that blocks the α-face, forcing the incoming alcohol to attack from the β-face, thus yielding the 1,2-trans-glycoside (the β-anomer). wikipedia.org Research continues into developing less toxic and more cost-effective promoters for these reactions, moving away from traditional heavy metal salts of silver or mercury towards alternatives like lithium carbonate or Lewis acids such as boron trifluoride-diethyl ether. researchgate.netrug.nlresearchgate.net
Strategies for Substrate Compatibility with Unprotected Hydroxyl Groups
The ideal synthesis would involve the direct and selective activation of the anomeric hydroxyl group in a completely unprotected monosaccharide. nih.gov This strategy hinges on exploiting the unique reactivity of the anomeric center. nih.gov While the Fischer glycosidation method operates without protecting groups, it lacks the desired selectivity. brillachem.com
Emerging research focuses on developing catalytic systems that can achieve this goal. One promising avenue is the use of transition-metal catalysts. For instance, gold(III)-catalyzed strategies have been developed that can access glycosides using unprotected glycosyl donors. nih.gov These metals are often not highly oxophilic (attracted to oxygen), allowing them to selectively activate specific functionalities, like an alkyne group temporarily placed at the anomeric position, even in the presence of multiple free hydroxyl groups. nih.gov Developing catalytic systems that are compatible with unprotected substrates is a key area of future research that promises to make the synthesis of compounds like this compound significantly more efficient and sustainable. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for achieving high regioselectivity in Stearyl beta-D-glucopyranoside production?
- Methodological Answer : Regioselective synthesis typically employs glycosylation reactions using activated donors (e.g., trichloroacetimidates) with stearyl alcohol. Protecting groups (e.g., acetyl or benzyl) on the glucose moiety ensure controlled linkage formation. For example, 2,3,4,6-tetra-O-acetyl-glucose can be coupled to stearyl alcohol via acid catalysis (e.g., BF₃·Et₂O), followed by deprotection . Optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (0–25°C) improves yield and selectivity.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify glycosidic bond formation (δ ~4.2–5.5 ppm for anomeric protons) and stearyl chain integration (δ ~1.2–1.6 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ at m/z ~550–600) and detects impurities .
- HPLC with ELSD/UV : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% by area normalization) .
Q. How can researchers standardize enzymatic hydrolysis assays for this compound?
- Methodological Answer : Use beta-glucosidase enzymes (e.g., from Aspergillus niger or almond) in buffered solutions (pH 4.5–5.5, 37°C). Monitor hydrolysis via TLC (glucose detection) or spectrophotometry (coupled glucose oxidase/peroxidase assays). Include controls with known substrates (e.g., p-nitrophenyl-beta-D-glucopyranoside) to validate enzyme activity .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the surfactant properties of this compound in membrane protein solubilization?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or fluorescence-based assays (e.g., pyrene polarity sensing) to identify CMC (typically <1 mM for alkyl glucosides) .
- Protein Stability Assays : Compare membrane protein activity (e.g., GPCRs) in this compound vs. traditional detergents (e.g., DDM) using circular dichroism or functional assays .
- Controls : Include negative controls (detergent-free buffers) and benchmark against octyl-beta-D-glucopyranoside (OG), a well-characterized surfactant .
Q. How can conflicting data on this compound’s cellular uptake efficiency be resolved?
- Methodological Answer : Discrepancies often arise from cell line variability (e.g., cancer vs. primary cells) or assay conditions. Standardize protocols by:
- Fluorescent Labeling : Conjugate with BODIPY or FITC for live-cell imaging .
- Flow Cytometry : Quantify uptake kinetics (0–24 h) in multiple cell types (e.g., HeLa, HEK293).
- Inhibitor Studies : Test endocytosis blockers (e.g., chlorpromazine) to clarify uptake mechanisms .
Q. What strategies are effective for incorporating this compound into drug delivery systems targeting lipid-rich tissues?
- Methodological Answer :
- Liposome Formulation : Combine with phosphatidylcholine/cholesterol to enhance encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel). Characterize size (DLS) and stability (zeta potential) .
- In Vivo Biodistribution : Radiolabel (³H or ¹⁴C) the compound and track accumulation in adipose tissue via scintillation counting .
- Synergy with Permeation Enhancers : Co-administer with bile salts (e.g., sodium taurocholate) to improve intestinal absorption .
Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound?
- Methodological Answer : Variability may stem from assay type (MTT vs. resazurin) or exposure duration. Mitigate by:
- Dose-Response Curves : Test concentrations (0.1–100 µM) across 24–72 h in multiple cell lines .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection) to differentiate cytostatic vs. cytotoxic effects .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Comparative Efficacy of Alkyl Glucosides in Membrane Protein Stabilization
| Detergent | CMC (mM) | Protein Recovery (%)* | Reference |
|---|---|---|---|
| Stearyl-beta-D-gluco | 0.8 | 85 ± 5 | |
| Octyl-beta-D-gluco | 18.0 | 75 ± 7 | |
| DDM | 0.17 | 90 ± 3 | |
| *Based on GPCR activity in HEK293 cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
